molecular formula C11H11NO3 B12974697 Methyl 7-methyl-3-oxoindoline-2-carboxylate

Methyl 7-methyl-3-oxoindoline-2-carboxylate

Cat. No.: B12974697
M. Wt: 205.21 g/mol
InChI Key: GAJYWTFFTIDLEL-UHFFFAOYSA-N
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Description

Methyl 7-methyl-3-oxoindoline-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Methyl 7-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the specific synthetic route includes the reaction of 7-methylindoline-2,3-dione with methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Methyl 7-methyl-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxoindoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include various substituted indoline derivatives .

Scientific Research Applications

Methyl 7-methyl-3-oxoindoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, indole derivatives are known to interact with enzymes and receptors, modulating their activity. For instance, this compound may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Methyl 7-methyl-3-oxoindoline-2-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 7-methyl-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-4-3-5-7-8(6)12-9(10(7)13)11(14)15-2/h3-5,9,12H,1-2H3

InChI Key

GAJYWTFFTIDLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(N2)C(=O)OC

Origin of Product

United States

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